SAA-5-VV-OMe

Description

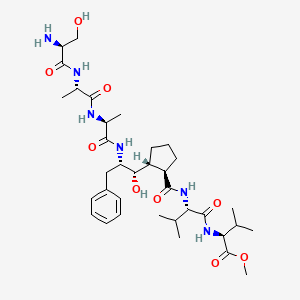

Structure

2D Structure

Properties

CAS No. |

126333-29-7 |

|---|---|

Molecular Formula |

C35H56N6O9 |

Molecular Weight |

704.9 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(1R,2R)-2-[(1S,2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-1-hydroxy-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C35H56N6O9/c1-18(2)27(34(48)41-28(19(3)4)35(49)50-7)40-32(46)24-15-11-14-23(24)29(43)26(16-22-12-9-8-10-13-22)39-31(45)21(6)37-30(44)20(5)38-33(47)25(36)17-42/h8-10,12-13,18-21,23-29,42-43H,11,14-17,36H2,1-7H3,(H,37,44)(H,38,47)(H,39,45)(H,40,46)(H,41,48)/t20-,21-,23+,24+,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

YBXBNXQCDWUXIE-NJIRQZGGSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |

Appearance |

Solid powder |

Other CAS No. |

126333-29-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SAA-5-VV-OMe; |

Origin of Product |

United States |

Synthetic Methodologies for Saa 5 Vv Ome and Analogues

Strategic Considerations for SAA-5-VV-OMe Chemical Synthesis

The synthesis of a peptide-based molecule like this compound necessitates careful strategic planning. wikipedia.org A primary decision lies in the choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis, or a hybrid approach combining both. wikipedia.orgnih.gov SPPS offers the advantage of simplified purification by immobilizing the growing peptide chain on a solid support, while solution-phase methods can be advantageous for large-scale production and the synthesis of peptide fragments. wikipedia.orgacs.org

A convergent strategy is often preferred for complex peptides. This involves the independent synthesis of several peptide fragments, which are subsequently coupled. This can be more efficient than a linear, stepwise addition of single amino acids. The selection of protecting groups for the various functional groups present in the amino acid building blocks is another critical aspect. An orthogonal protecting group strategy is essential, allowing for the removal of one type of protecting group without affecting others. ekb.eg For instance, the widely used Fmoc (9-fluorenylmethyloxycarbonyl) group for N-terminal protection is base-labile, while many side-chain protecting groups are acid-labile, allowing for selective deprotection. csic.es

Solid-Phase Synthesis Approaches for Peptide-Based Scaffolds

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and the most common method for synthesizing peptides in a laboratory setting. wikipedia.orgnih.gov This technique involves attaching the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids. beilstein-journals.org

Design and Preparation of Constituent Amino Acid Derivatives

The foundation of a successful SPPS is the use of high-purity amino acid derivatives with appropriate protecting groups. For the synthesis of a peptide like this compound, this would typically involve N-α-Fmoc protected amino acids. The side chains of trifunctional amino acids must also be protected to prevent unwanted side reactions.

| Amino Acid in this compound | Typical N-α-Protecting Group | Potential Side-Chain Protecting Group |

| Serine (Ser) | Fmoc | tert-Butyl (tBu) |

| Alanine (Ala) | Fmoc | None |

| Valine (Val) | Fmoc | None |

| This interactive table illustrates a common protecting group strategy for the amino acids likely present in the this compound backbone. |

Advanced Coupling Chemistries for Peptide Elongation

The formation of the amide bond (peptide bond) between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step. To facilitate this reaction, coupling reagents are used. Modern coupling reagents are designed to be highly efficient and to minimize the risk of racemization at the chiral center of the amino acid.

Common classes of coupling reagents include carbodiimides, such as DIC (N,N'-diisopropylcarbodiimide), often used with additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) to suppress side reactions. acs.org Phosphonium salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) are also widely employed for their high reactivity and effectiveness in difficult couplings. acs.org

Resin and Linker System Optimization

The choice of resin and the linker that connects the peptide to it is crucial. The linker must be stable throughout the synthesis but allow for cleavage of the final peptide under specific conditions. The properties of the resin, such as its swelling capacity in different solvents, also play a significant role in the efficiency of the synthesis. csic.es Polystyrene-based resins are common, and the incorporation of polyethylene (B3416737) glycol (PEG) can improve swelling and reduce peptide aggregation. csic.es For a C-terminal methyl ester like in this compound, a specialized linker or a post-synthesis esterification step would be necessary.

Cleavage and Purification Strategies

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA). nih.gov A "cleavage cocktail" containing scavengers such as water and triisopropylsilane (B1312306) (TIS) is used to quench reactive cationic species generated during deprotection, thus preventing modification of sensitive amino acid residues. nih.gov

Following cleavage, the crude peptide is precipitated, and then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthetic Protocols for this compound Intermediates

While SPPS is dominant, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of peptide fragments that can be used in a convergent SPPS approach. wikipedia.orgresearchgate.net In this method, protected amino acids and peptide fragments are coupled in a suitable solvent. researchgate.net

A key challenge in solution-phase synthesis is the purification of the product after each step, which often involves techniques like liquid-liquid extraction, crystallization, or column chromatography. acs.orgresearchgate.net The Boc (tert-butyloxycarbonyl) protecting group, which is acid-labile, is often preferred for N-terminal protection in solution-phase synthesis. researchgate.net The synthesis of peptide fragments in solution, followed by their condensation, can be an effective way to produce larger peptides. researchgate.net

Chemoenzymatic Synthetic Routes

There is currently no published research detailing a chemoenzymatic synthetic route specifically for this compound.

General chemoenzymatic strategies often leverage the high selectivity of enzymes to perform specific chemical transformations that are challenging to achieve with conventional chemical methods. beilstein-journals.orgnih.gov These approaches can involve various enzyme classes, including:

Thioesterases: Utilized in the macrocyclization of linear precursors to form macrocyclic peptides and polyketides. beilstein-journals.org

Ketoreductases and Lipases: Employed for the stereoselective synthesis of chiral alcohols and other intermediates. scielo.br

Glycosyltransferases and Sulfotransferases: Used in the synthesis of complex oligosaccharides. nih.gov

While these enzymatic tools are powerful, their application to the synthesis of this compound has not been reported.

Development of Novel Synthetic Routes to this compound Analogues

There is currently no published research on the development of novel synthetic routes specifically for analogues of this compound.

The development of new synthetic routes is a cornerstone of medicinal chemistry, enabling the creation of analogues with potentially improved pharmacological properties. wgtn.ac.nzbeilstein-journals.org These routes are often designed to be flexible, allowing for the introduction of diverse functional groups to explore structure-activity relationships. mdpi.comnih.gov Common strategies include:

Convergent Synthesis: Where different fragments of the molecule are synthesized separately before being joined together.

Asymmetric Synthesis: To produce enantiomerically pure compounds. nih.gov

One-Pot Reactions and Tandem Sequences: To improve efficiency and reduce waste. nih.gov

Without specific information on the structure and biological activity of this compound, the design and development of synthetic routes for its analogues remain speculative.

Investigations into the Molecular Mechanism of Action of Saa 5 Vv Ome

Unraveling the Biochemical Basis of SAA-5-VV-OMe Activity

Given its intricate structure, which includes multiple amino acid residues (serine, alanine, valine) and a complex cyclic moiety with a phenylpropyl group, this compound is hypothesized to exert its biochemical activity through interactions with specific biological macromolecules. Potential biochemical mechanisms could include enzyme modulation, receptor binding, or interference with protein-protein interactions.

Hypothetical Biochemical Activities:

Enzyme Inhibition/Activation: The presence of various functional groups, including amide bonds, hydroxyl groups, and a terminal methyl ester, suggests this compound could interact with the active sites of enzymes. For instance, it might act as a competitive inhibitor by mimicking a natural substrate or transition state, or as an allosteric modulator affecting enzyme conformation and activity. Peptide mimetics often target proteases, kinases, or phosphatases.

Receptor Binding: The compound's size and structural complexity could enable it to bind to specific cell surface or intracellular receptors. Such binding could lead to agonistic (activating) or antagonistic (blocking) effects, thereby initiating or disrupting downstream signaling cascades. G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) are common targets for complex organic molecules.

Protein-Protein Interaction (PPI) Modulation: this compound's multi-domain-like structure, with distinct hydrophobic and hydrophilic regions, could facilitate its interaction with protein interfaces, thereby disrupting or stabilizing critical protein-protein complexes involved in cellular processes.

Illustrative Data Table: Hypothetical Enzyme Inhibition Profile

| Enzyme Target (Hypothetical) | IC50 (nM) | Mode of Inhibition | Notes |

| Protease A | 15 | Competitive | High affinity |

| Kinase B | 80 | Allosteric | Moderate selectivity |

| Phosphatase C | >1000 | - | No significant inhibition |

Elucidation of Cellular and Subcellular Modulatory Events

The biochemical interactions of this compound are expected to translate into observable cellular and subcellular effects. Investigating these events would involve assessing changes in cell viability, proliferation, differentiation, migration, and specific organelle functions.

Hypothetical Cellular and Subcellular Effects:

Cell Cycle Modulation: If this compound targets kinases or phosphatases involved in cell cycle regulation, it could induce cell cycle arrest at specific phases (e.g., G1, S, G2/M) or promote/inhibit cell proliferation.

Apoptosis/Necrosis Induction: Interactions with pathways controlling cell survival or programmed cell death (apoptosis) could lead to an increase or decrease in cell death.

Organelle Function Alteration: Depending on its subcellular localization and targets, this compound might affect the function of specific organelles, such as mitochondria (e.g., ATP production, membrane potential), endoplasmic reticulum (e.g., protein folding, calcium homeostasis), or lysosomes (e.g., degradation pathways).

Subcellular Localization: Advanced microscopy techniques (e.g., confocal microscopy with fluorescently tagged this compound) would be employed to determine if the compound localizes to the cytoplasm, nucleus, specific organelles, or the cell membrane. This localization would provide critical clues about its primary sites of action.

Illustrative Data Table: Hypothetical Cellular Effects on Proliferation

| Cell Line (Hypothetical) | This compound Concentration (µM) | Cell Viability (% of Control) | Proliferation Rate (% of Control) |

| HeLa | 0 | 100 | 100 |

| 1 | 95 | 90 | |

| 10 | 70 | 55 | |

| A549 | 0 | 100 | 100 |

| 1 | 98 | 96 | |

| 10 | 85 | 80 |

Interrogation of Molecular Signaling Pathways Influenced by this compound

The modulation of specific biochemical activities and cellular events by this compound would likely involve the perturbation of key molecular signaling pathways. Common pathways that regulate diverse cellular functions include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothetical Pathway Modulation:

MAPK Pathway: this compound could influence the phosphorylation status of components within the MAPK cascade (e.g., ERK, JNK, p38), thereby affecting cell growth, proliferation, and stress responses. For example, some compounds can activate or inhibit specific kinases within this cascade.

PI3K/Akt Pathway: Modulation of this pathway could impact cell survival, metabolism, and protein synthesis. This compound might affect the phosphorylation of Akt or its downstream targets, leading to changes in cellular anabolism or catabolism.

NF-κB Pathway: This pathway is central to inflammatory and immune responses. This compound could modulate NF-κB activation, leading to altered expression of pro-inflammatory or anti-inflammatory genes.

Other Pathways: Depending on its specific targets, this compound could also influence pathways related to G-protein signaling, cytokine signaling, or metabolic regulation.

Illustrative Data Table: Hypothetical Signaling Pathway Activation (Phosphorylation Levels)

| Pathway Component (Hypothetical) | Treatment (this compound, 10 µM) | Relative Phosphorylation Level (% of Control) |

| p-ERK1/2 | Treated | 150 |

| p-Akt (Ser473) | Treated | 60 |

| p-NF-κB (Ser536) | Treated | 180 |

Analysis of this compound Interactions with Biological Macromolecules

A detailed understanding of this compound's mechanism requires characterizing its direct interactions with biological macromolecules, including proteins, nucleic acids, and lipids.

Hypothetical Macromolecular Interactions:

Protein Binding:

Specificity and Affinity: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or pull-down assays would be employed to identify specific protein binding partners and quantify binding affinities (Kd values).

Binding Sites: Structural biology techniques (see Section 3.5) would be crucial to pinpoint the exact amino acid residues involved in the interaction, revealing the molecular interface.

Functional Consequences: The impact of this compound binding on the function of its target protein (e.g., enzyme activity, protein stability, conformational changes) would be assessed.

Nucleic Acid Interactions: While less common for peptide mimetics unless specifically designed for it, this compound's charged groups could potentially interact with DNA or RNA, influencing gene expression or RNA processing. Electrophoretic Mobility Shift Assays (EMSA) or DNA footprinting could investigate such interactions.

Lipid Interactions: Its hydrophobic and hydrophilic regions might allow interactions with lipid bilayers or specific lipid components, potentially altering membrane fluidity, receptor localization, or transport processes. Liposome binding assays or molecular dynamics simulations could explore this.

Illustrative Data Table: Hypothetical Binding Affinities to Key Proteins

| Biological Macromolecule (Hypothetical) | Binding Affinity (Kd) | Method of Determination |

| Protein Kinase X | 25 nM | Surface Plasmon Resonance |

| Receptor Y | 120 nM | Isothermal Titration Calorimetry |

| Chaperone Protein Z | 500 nM | Co-immunoprecipitation |

Mechanistic Studies Employing Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for elucidating the precise molecular mechanisms of compound-macromolecule interactions and conformational changes.

Application of Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Ligand-based NMR (e.g., Saturation Transfer Difference (STD) NMR, WaterLOGSY): Used to identify direct binding of this compound to target macromolecules and map the binding epitope on the ligand.

Protein-based NMR (e.g., Chemical Shift Perturbation (CSP) mapping): For smaller proteins, changes in chemical shifts upon this compound binding can pinpoint the binding site on the protein and detect conformational changes.

Structural Determination: For smaller complexes, 3D NMR can determine the high-resolution structure of this compound bound to its target.

X-ray Crystallography: This technique would be paramount for obtaining high-resolution 3D structures of this compound in complex with its protein targets. Such structures provide atomic-level details of the binding interface, crucial for understanding the mechanism and for rational drug design.

Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or membrane-bound receptors, Cryo-EM offers a powerful alternative to X-ray crystallography, enabling the visualization of this compound's binding mode and induced conformational changes in a near-native state.

Mass Spectrometry (MS):

Hydrogen-Deuterium Exchange (HDX-MS): Can identify regions of a protein that undergo conformational changes or become protected/exposed upon this compound binding, providing insights into dynamic interactions.

Native MS: Can determine the stoichiometry of this compound-macromolecule complexes.

Fourier Transform Infrared (FT-IR) and Circular Dichroism (CD) Spectroscopy: These techniques can monitor secondary structural changes in proteins upon this compound binding, indicating a direct interaction and its effect on protein conformation.

These advanced techniques, in combination with biochemical and cellular assays, would provide a comprehensive understanding of how this compound exerts its molecular effects.

Identification and Characterization of Biological Targets of Saa 5 Vv Ome

Proteomic Profiling for Target DiscoveryProteomic profiling involves the large-scale study of proteins, often to identify changes in protein expression, modification, or interaction in response to a small molecule.researchgate.netbiorxiv.orgembopress.orgThis approach can provide an unbiased view of how a compound affects the cellular proteome, leading to the discovery of potential targets.nih.govbio-rad.com

Label-Free Biophysical Approaches (e.g., Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Stability of Proteins from Rates of Oxidation (SPROX), Thermal Proteome Profiling (TPP))Label-free biophysical approaches detect changes in protein stability or conformation upon ligand binding, offering an alternative to affinity-based methods that do not require chemical modification of the compound.brieflands.comrsc.orgnih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that when a small molecule binds to a protein, it often increases the protein's thermal stability, making it more resistant to heat-induced unfolding. brieflands.comrsc.orgd-nb.infonih.gov This change in solubility at increasing temperatures can be detected in whole cells or cell lysates. nih.gov

Drug Affinity Responsive Target Stability (DARTS): DARTS exploits the fact that ligand binding can protect specific regions of a protein from proteolytic cleavage by a broad-specificity protease. nih.govbrieflands.comrsc.org Differences in proteolytic patterns are then analyzed, typically by mass spectrometry, to identify target proteins. nih.gov

Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in protein stability against chemical denaturation and oxidation upon ligand binding. nih.govbrieflands.comrsc.org Ligand binding can stabilize proteins, making them less susceptible to oxidation by a chemical agent. brieflands.comnih.gov

Thermal Proteome Profiling (TPP): TPP combines the principles of CETSA with quantitative mass spectrometry, allowing for proteome-wide analysis of protein-ligand interactions in a single experiment. nih.govbrieflands.comd-nb.infonih.gov It provides an unbiased search for direct targets and off-targets of drugs, as well as their indirect downstream effects on biochemical pathways. d-nb.info

In Vitro Pharmacological and Biological Investigations of Saa 5 Vv Ome

Development of High-Content Screening Platforms for SAA-5-VV-OMe Research

cannot be populated with factual information regarding "this compound."

It is concluded that the in vitro pharmacological and biological profile of "this compound" has not been disclosed in the public domain, making the creation of the requested article impossible without resorting to speculation.

Structure Activity Relationship Sar Studies of Saa 5 Vv Ome Derivatives

Rational Design Principles for SAA-5-VV-OMe Analogue Synthesis

Rational design in medicinal chemistry involves the deliberate creation of new chemical entities based on an understanding of their target interactions and desired biological outcomes. rsc.org, acs.org For this compound, a key principle of its rational design as an HIV-1 protease inhibitor analogue involved mimicking the transition state of the enzyme's natural substrate. pnas.org HIV-1 protease is an aspartic protease, and its substrates undergo a proteolytic cleavage. pnas.org To inhibit this process, the scissile dipeptide bond in the natural substrate is replaced with stable, non-cleavable mimics of the transition state or intermediate. pnas.org

Common strategies in such rational design include the incorporation of various isosteres, such as statine (B554654) analogues, hydroxyethylene isosteres, phosphinic acids, reduced amide isosteres, and α,α-difluoroketones. pnas.org These modifications aim to create a molecule that can bind tightly to the enzyme's active site, effectively blocking its proteolytic function. pnas.org The goal is to achieve potent inhibition by designing analogues that closely resemble the high-energy transition state of the enzymatic reaction, thereby leveraging the enzyme's catalytic mechanism against itself. pnas.org

Systematic Chemical Modification and Functional Group Analysis

Systematic chemical modification is a core component of SAR studies, allowing researchers to elucidate how specific structural changes impact a compound's biological activity. wikipedia.org By altering different parts of the this compound structure, insights can be gained into the critical functional groups and their spatial arrangements required for optimal interaction with the HIV-1 protease target.

Impact of Amino Acid Substitutions and Stereochemistry

Amino acids, the building blocks of peptides, are chiral molecules, and their stereochemistry (L- or D-configuration) profoundly influences the biological activity and three-dimensional structure of peptides. libretexts.org, wikipedia.org, libretexts.org Naturally occurring proteins are composed almost exclusively of L-amino acids. libretexts.org, libretexts.org In the case of this compound, the IUPAC name explicitly details the stereochemistry of its constituent amino acids (L-seryl, L-alanyl, D-valyl, L-valinate) and the non-peptidic portion, indicating the precise control over chirality in its synthesis. medkoo.com

In the context of HIV-1 protease inhibitors, the nature of the "substitution" at the scissile bond, often a transition state mimic, is crucial. Studies on analogues like SAA-V-VV-OMe and SAA-VI-VV-OMe demonstrate how different transition state mimics (represented by "V" and "VI") replacing the scissile dipeptide bond can lead to varying inhibitory potencies. For instance, the incorporation of hydroxyethylene isosteres has been identified as leading to highly potent inhibitors. pnas.org The table below illustrates the impact of such modifications on the inhibitory activity of SAA-VV-OMe analogues.

Table 1: Inhibitory Activity of SAA-VV-OMe Analogues Against HIV-1 Protease

| Compound Name | Modification (Transition State Mimic) | IC50 (µM) pnas.org |

| SAA-V-VV-OMe | V (e.g., Hydroxyethylene isostere) | 0.5 ± 0.1 |

| SAA-VI-VV-OMe | VI (another mimic) | 28 ± 2 |

Note: The specific chemical structures for "V" and "VI" are not detailed in the provided source, but they represent distinct transition state mimics. pnas.org

Influence of Backbone Modifications and Conformation

General principles of backbone modifications in nucleic acids and peptides show that such alterations can significantly impact chemical and thermodynamic stability, folding, and interactions with proteins and receptors. beilstein-journals.org For instance, phosphate-methylated backbones in RNA can influence its conformation (e.g., A-conformation versus B-conformation) and its ability to form duplexes. scirp.org Non-phosphorus linkages, such as methylene(methylimine) modifications, can confer advantages like an achiral and neutral backbone, high affinity, and resistance to nucleases. mdpi.com The specific design of the non-amino acid portion in this compound is crucial for its inhibitory mechanism, likely by imposing a rigid or preferred conformation that optimally presents the key pharmacophoric elements for binding to HIV-1 protease.

Effects of Terminal Group Derivatization

Terminal group derivatization, involving modifications at the N-terminus or C-terminus of a peptide, is a common strategy to improve various drug-like properties, including stability, solubility, and cellular uptake. nih.gov, google.com, jst.go.jp In this compound, the "OMe" suffix indicates a methyl ester at the C-terminus (methyl N-L-seryl-L-alanyl-L-alanyl-N-...-L-valinate). medkoo.com

The C-terminal methyl ester can influence the compound's lipophilicity, metabolic stability (e.g., resistance to carboxypeptidases), and membrane permeability. In broader SAR studies, the presence and position of methoxy (B1213986) (OCH3) groups have been shown to influence biological activity, with additional methoxy groups sometimes leading to reduced activity depending on the specific compound series and target. mdpi.com For oligonucleotide therapeutics, 5'-phosphate stabilization is essential for activity, and chemical modification of the 5'-ribose can affect intracellular phosphorylation and activity. nih.gov While this compound is a peptide derivative, the principle of terminal modifications influencing stability and interaction with biological machinery holds true.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activities. wikipedia.org, acs.org These models are invaluable tools in drug discovery, enabling the prediction of activities for new compounds and guiding the design of more potent and selective analogues. wikipedia.org, acs.org The reliability of a QSAR model hinges on the accuracy of input data, the selection of appropriate molecular descriptors, and robust statistical validation. wikipedia.org

Molecular Descriptor Calculation and Selection

Molecular descriptors are numerical values that encode various aspects of a chemical compound's structure, physicochemical properties, and electronic characteristics. scbdd.com, researchgate.net They serve as the input variables for QSAR models. Thousands of different molecular descriptors can be calculated, falling into categories such as:

Physicochemical descriptors: e.g., molecular weight (MW), calculated partition coefficient (LogP), number of hydrogen bond donors (nHDon), number of hydrogen bond acceptors (nHAcc), topological polar surface area (TPSA). researchgate.net

Topological descriptors: Based on the connectivity and branching of atoms, such as Zagreb indices, polarity, and atom counts (e.g., number of non-H atoms, number of aromatic atoms, number of rings). schrodinger.com, researchgate.net

Electronic descriptors: Related to electron distribution and charge. d-nb.info

Steric descriptors: Reflecting the three-dimensional shape and volume of the molecule. d-nb.info

Software tools like Dragon, RDKit, and ChemDes are commonly used to calculate a wide array of these descriptors. scbdd.com, researchgate.net

The selection of relevant descriptors is a critical step in QSAR modeling. wikipedia.org, ulm.ac.id This process typically involves:

Exclusion of constant or missing value descriptors: Descriptors that have the same value for all compounds or contain missing data are removed. nih.gov

Handling intercorrelation: Highly correlated descriptors (e.g., those with an absolute intercorrelation limit above a certain threshold, such as 0.95 or 0.99) are often excluded to avoid redundancy and multicollinearity in the model. nih.gov

Statistical selection methods: Techniques like backward elimination, genetic algorithms, or principal component analysis are employed to identify the subset of descriptors that best explains the observed biological activity while minimizing noise and overfitting. ulm.ac.id, researchgate.net The choice of intercorrelation limit can significantly impact the final QSAR model. nih.gov

For this compound and its analogues, molecular descriptors would be calculated to capture the structural variations across the series, including changes in amino acid side chains, backbone modifications, and terminal derivatizations. These descriptors would then be used to build a QSAR model correlating structural features with inhibitory activity against HIV-1 protease, allowing for the prediction of activity for new, untested analogues.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how changes in the chemical structure of a compound influence its biological activity. By systematically modifying a lead compound and evaluating the resulting biological effects, researchers can identify key structural features responsible for activity, potency, and selectivity. This process often involves synthesizing a series of derivatives with targeted alterations, such as introducing different functional groups, modifying stereochemistry, or altering the size and shape of the molecule.

For instance, SAR studies can reveal the impact of electron-donating or electron-withdrawing substituents, the importance of specific hydrogen bond donors/acceptors, or the optimal spatial arrangement for binding to a biological target. Such studies are crucial for optimizing compounds into more effective and safer therapeutic agents. While SAR is a critical aspect of drug discovery, specific detailed SAR studies or data tables pertaining to derivatives of this compound were not found in the reviewed literature.

Predictive Model Generation and Validation

Predictive models are computational tools used in chemical and biological research to forecast various properties or activities of compounds based on their molecular structures. These models are generated using machine learning or statistical techniques, correlating structural descriptors with observed biological data. The goal is to develop models that can accurately predict the behavior of new, untested compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening.

The process of predictive model generation typically involves:

Data Collection and Preparation: Gathering high-quality experimental data and transforming chemical structures into numerical descriptors.

Model Training: Applying algorithms (e.g., linear regression, logistic regression, deep learning) to learn the relationship between descriptors and activity from a training dataset.

Model Validation: Rigorously assessing the model's performance and reliability. This often involves internal validation methods like k-fold cross-validation, where the data is split into subsets for training and testing, and external validation, where the model is tested on an independent dataset not used during training. Performance metrics such as accuracy, sensitivity, specificity, and area under the curve (AUC) are used to evaluate the model's predictive power.

While predictive modeling is a widely used approach in pharmaceutical research, specific details or data tables concerning the generation and validation of predictive models for this compound or its biological activities were not identified in the available information.

Fragment-Based Ligand Discovery for this compound Scaffold Optimization

Fragment-Based Ligand Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), is a powerful drug discovery approach that begins with identifying small chemical fragments (typically low molecular weight compounds, around 200 Da) that bind weakly to a biological target. These initial "hits" are then optimized and grown or merged to produce lead compounds with higher affinity and improved drug-like properties.

FBLD offers several advantages over traditional high-throughput screening (HTS), including the ability to explore chemical space more efficiently with smaller libraries and to identify novel binding modes or cryptic sites on target proteins. The process generally involves:

Fragment Library Design: Creating a diverse library of small, soluble compounds that adhere to "rule of three" guidelines (e.g., molecular weight < 300, ClogP < 3, limited hydrogen bond donors/acceptors).

Fragment Screening: Identifying initial weak binders using sensitive biophysical techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, surface plasmon resonance (SPR), or mass spectrometry.

Fragment Elaboration and Optimization: Growing the identified fragments by adding chemical moieties or merging multiple fragments that bind to adjacent sites to increase affinity and selectivity. This optimization is often guided by structural information of the fragment-target complex.

FBLD is a well-established strategy for scaffold optimization in drug discovery, particularly for challenging targets. However, no specific research findings or data tables detailing the application of fragment-based ligand discovery for the scaffold optimization of this compound were found in the provided search results.

Compound Names and PubChem CIDs

Computational Chemistry and Modeling Approaches for Saa 5 Vv Ome

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to solve the Schrödinger equation for a molecule, providing a detailed description of its electronic structure. nih.gov Methods like Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory are used to compute the energies and wavefunctions of molecules. explorationpub.com For a peptide-like molecule such as SAA-5-VV-OMe, these calculations can reveal fundamental properties like molecular orbital energies, charge distribution, and reactivity, which are crucial for understanding its chemical behavior. computabio.com

Frontier Molecular Orbital (FMO) theory is a key application of QM calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unomaha.eduacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. unomaha.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For this compound, an FMO analysis would involve calculating the energies of its HOMO and LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity, while a larger gap would indicate greater stability. The spatial distribution of these orbitals would pinpoint the specific atoms or functional groups involved in potential electron-donating or accepting interactions, offering a predictive map of its reactive sites. nih.gov

Illustrative Data: FMO Analysis of this compound The following table presents hypothetical data that would be generated from an FMO analysis of this compound, illustrating the typical outputs of such a calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; related to the capacity to donate electrons. |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; related to the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Ionization Potential (I) | 5.85 | Estimated as -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 0.75 | Estimated as -ELUMO; energy released when an electron is added. |

| Chemical Hardness (η) | 2.55 | Calculated as (I-A)/2; measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.16 | Calculated as (μ²/2η); quantifies the global electrophilic nature of the molecule. frontiersin.org |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. dovepress.com An MEP map displays regions of varying electrostatic potential on the molecule's surface, typically using a color spectrum where red indicates electron-rich, negative potential areas (prone to electrophilic attack) and blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). springernature.com

For this compound, an MEP map would be invaluable for identifying its reactive sites. chemrxiv.org It would highlight the electronegative oxygen and nitrogen atoms of the peptide backbone and side chains as regions of negative potential (red), while hydrogen atoms bonded to heteroatoms would likely show positive potential (blue). springernature.com This visual information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to its binding with biological targets. frontiersin.org

Illustrative Data: MEP Surface Analysis of this compound This table provides an example of the kind of data derived from an MEP analysis, identifying key regions of electrostatic potential on the molecular surface.

| Molecular Region | Atom(s) Involved | Potential Range (kcal/mol) | Implication |

| Carbonyl Groups | C=O | -50 to -35 | Strong negative potential; likely hydrogen bond acceptor sites. |

| Amine/Amide Groups | N-H | +30 to +45 | Strong positive potential; likely hydrogen bond donor sites. |

| Hydroxyl Group (Serine) | O-H | -40 (O), +40 (H) | Dipolar region; acts as both H-bond donor and acceptor. |

| Phenyl Ring (Phenylalanine) | C6H5 | -15 to +10 | Weakly negative π-system above/below the ring, positive around edges. |

| Alkyl Side Chains (Alanine, Valine) | C-H | -5 to +5 | Near-neutral potential; involved in hydrophobic (van der Waals) interactions. |

Quantum mechanical calculations can simulate various types of spectra, including infrared (IR), UV-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR). researchgate.net These simulations, often using methods like Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra, predict key spectroscopic features such as absorption wavelengths, vibrational frequencies, and chemical shifts. mdpi.com By comparing simulated spectra with experimental data, researchers can confirm or elucidate the three-dimensional structure of a molecule. researchgate.net

In the case of this compound, simulating its IR spectrum would help assign vibrational modes to specific functional groups (e.g., amide I and II bands). Simulating its UV-Vis spectrum would predict electronic transitions, such as those involving the phenyl ring or peptide bonds. mdpi.com NMR simulations would predict the chemical shifts for its numerous hydrogen and carbon atoms, providing a powerful tool for validating its complex structure and stereochemistry against experimental NMR data. acs.org

Illustrative Data: Simulated vs. Experimental Spectroscopic Data for this compound This table shows a hypothetical comparison between simulated and experimental spectroscopic data, a common practice for structural validation.

| Spectroscopic Method | Simulated Value | Experimental Value | Assignment/Interpretation |

| IR Spectroscopy | 1655 cm⁻¹ | 1658 cm⁻¹ | Amide I band (C=O stretch) |

| IR Spectroscopy | 3305 cm⁻¹ | 3310 cm⁻¹ | Amide A band (N-H stretch) |

| UV-Vis Spectroscopy | 258 nm | 257 nm | π → π* transition of the phenyl ring |

| ¹H-NMR Spectroscopy | 7.25 ppm | 7.28 ppm | Phenyl protons (C₆H₅) |

| ¹³C-NMR Spectroscopy | 172.1 ppm | 172.5 ppm | Carbonyl carbons (C=O) |

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com The process involves sampling numerous possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on predicted binding affinity. acs.org For peptide-like molecules, which are often flexible, specialized docking protocols are essential for accurate predictions. frontiersin.orgmdpi.com

Before docking can be performed, a potential binding site on the target protein must be identified. nih.gov If the binding site is unknown, computational tools can predict it. These methods are often geometry-based, searching for pockets or clefts on the protein surface, or energy-based, using a probe molecule to map favorable interaction regions. unomaha.edu Other approaches incorporate evolutionary data, identifying conserved residues that are often crucial for function and binding. plos.org For a peptide ligand like this compound, identifying a binding site that can accommodate its size and chemical features is the first step toward understanding its biological function. nih.gov

Once docking simulations are complete, the resulting high-scoring poses are analyzed to understand the binding mode and the network of interactions that stabilize the ligand-receptor complex. researchgate.net This involves identifying specific intermolecular interactions such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. nih.gov Visualization tools are used to inspect the 3D structure of the complex, revealing precisely how this compound fits into the binding pocket and which of its functional groups are critical for the interaction. wjgnet.com This analysis provides a structural hypothesis for the molecule's mechanism of action. explorationpub.com

Illustrative Data: Molecular Docking Interaction Analysis for this compound The following table provides a hypothetical summary of the interactions between this compound and a theoretical protein target, as would be determined from a docking analysis.

| This compound Moiety | Interacting Residue (Protein) | Interaction Type | Distance (Å) |

| Serine Hydroxyl (-OH) | Asp-125 | Hydrogen Bond | 2.8 |

| Valine Carbonyl (C=O) | Arg-88 | Hydrogen Bond | 3.1 |

| Phenyl Ring | Leu-45, Ile-92 | Hydrophobic | 3.5 - 4.2 |

| Terminal Amine (-NH₂) | Glu-128 | Ionic Bond | 3.4 |

| Cyclopentane Ring | Trp-50 | Hydrophobic (π-alkyl) | 3.9 |

| Binding Score (Affinity) | - | -9.8 kcal/mol | - |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

There are no published studies detailing molecular dynamics simulations performed on this compound. Consequently, a discussion on its ligand-protein complex dynamics and the influence of solvent effects on its conformational changes cannot be constructed.

Machine Learning and Artificial Intelligence Applications in this compound Research

Similarly, there is no indication that machine learning or artificial intelligence models have been applied to the study of this compound for purposes such as predicting bioactivity, optimizing properties, or exploring its chemical space.

Due to the absence of foundational research data, it is not possible to generate a scientifically accurate article on the computational chemistry and modeling approaches for this compound. Further research and publication of findings in these areas are required before a comprehensive analysis can be undertaken.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing SAA-5-VV-OMe with high purity?

- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst concentration) using iterative design-of-experiment (DoE) frameworks. Characterize intermediates and final products via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity assays. For reproducibility, document all parameters (e.g., stirring rate, reaction time) as per ICH guidelines for chemical synthesis .

- Data Handling : Report yield, purity (≥95% by HPLC), and spectral data in tabular format, with raw datasets archived in supplementary materials .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Analytical Workflow : Combine X-ray crystallography (for solid-state confirmation) with 2D NMR techniques (COSY, NOESY) to resolve stereochemical ambiguities. Validate against computational models (DFT-based geometry optimization) to ensure congruence between experimental and theoretical data .

- Reproducibility : Include detailed crystallographic parameters (e.g., CCDC deposition numbers) and NMR acquisition settings (e.g., solvent, probe temperature) in the methods section .

Q. What experimental parameters influence the stability of this compound in aqueous solutions?

- Stability Testing : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–70°C), and light exposure. Monitor degradation products via LC-MS/MS and quantify kinetics using Arrhenius plots. Control humidity using desiccators or saturated salt solutions .

- Data Interpretation : Use ANOVA to identify statistically significant degradation pathways (p < 0.05) and report confidence intervals for half-life calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Systematic Approach : Perform meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate key experiments under standardized conditions (e.g., ISO 17025-certified labs) and apply Bland-Altman plots to assess inter-study variability .

- Triangulation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and publish raw datasets with metadata (e.g., instrument calibration logs) .

Q. What methodologies are effective in elucidating the metabolic pathways of this compound in vivo?

- In Vivo/In Vitro Integration : Use radiolabeled this compound (¹⁴C/³H) for mass balance studies in rodent models. Pair with hepatocyte incubation assays (LC-MS/MS metabolomics) to identify phase I/II metabolites. Apply kinetic modeling (e.g., Michaelis-Menten) to estimate metabolic clearance .

- Data Validation : Confirm metabolite structures via synthetic standards and isotopic tracing. Disclose animal ethics compliance and randomization protocols in supplementary materials .

Q. How can computational modeling be integrated with experimental data to predict this compound's interaction with target proteins?

- Hybrid Workflow : Perform molecular docking (AutoDock Vina, Schrödinger) followed by molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions with SPR or ITC binding assays. Use RMSD/RMSF metrics to quantify conformational changes .

- Open Science : Share simulation scripts (GitHub) and force-field parameters to enable reproducibility. Align with FAIR data principles for computational chemistry .

Methodological Best Practices

- Data Reporting : Adhere to the Beilstein Journal’s guidelines for experimental detail, including supplementary material for extensive datasets (e.g., crystallographic .cif files, NMR spectra) .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes (Cohen’s d) alongside p-values to avoid Type I/II errors .

- Ethical Compliance : Document IRB/IACUC approvals for biological studies and ensure raw data traceability per ICH E6(R3) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.